molecular formula C13H9ClO2 B104029 5-Chloro-2-hydroxybenzophenone CAS No. 85-19-8

5-Chloro-2-hydroxybenzophenone

Cat. No.: B104029
CAS No.: 85-19-8
M. Wt: 232.66 g/mol
InChI Key: OMWSZDODENFLSV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Chloro-2-hydroxybenzophenone is primarily used as a UV filter . Its primary targets are surfaces sensitive to radiation, including human skin and camera lens filters .

Mode of Action

The compound absorbs UV radiation, preventing it from reaching the sensitive surface . By doing so, it protects these surfaces from the harmful effects of UV radiation, such as sunburn, premature aging of the skin, and damage to the lens.

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform and methanol , which may influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

By absorbing UV radiation, this compound prevents the harmful effects of UV exposure. This includes cellular damage that can lead to skin aging and potentially skin cancer. Some studies indicate that chemicals with uv blocking properties can act as endocrine disruptors .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-hydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Hydroxy-4-methoxybenzophenone
  • 2-Hydroxy-4-octyloxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid

Comparison: 5-Chloro-2-hydroxybenzophenone is unique due to the presence of the chlorine atom, which enhances its UV-absorbing properties compared to other benzophenones. The chlorine atom also contributes to its potential antibacterial activity, making it more versatile in various applications .

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWSZDODENFLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8047894
Record name (5-Chloro-2-hydroxyphenyl)phenylmethanone
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Molecular Weight

232.66 g/mol
Source PubChem
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Physical Description

Yellow solid; [HSDB]
Record name Chlorohydroxy benzophenone
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Solubility

Insoluble in water, Practically insoluble in water, Soluble in alcohol, ethyl acetate, methyl ethyl ketone
Record name Chlorohydroxy benzophenone
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Color/Form

Yellow crystals, Yellow powder

CAS No.

85-19-8
Record name Benzophenone 7
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Record name Chlorohydroxy benzophenone
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Record name 5-Chloro-2-hydroxybenzophenone
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Record name (5-Chloro-2-hydroxyphenyl)phenylmethanone
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Record name 5-chloro-2-hydroxybenzophenone
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Record name BENZOPHENONE-7
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Record name Chlorohydroxy benzophenone
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Melting Point

95.3 °C, MP: 96-98 °C (205-208 °F)
Record name Chlorohydroxy benzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2765
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 5-Chloro-2-hydroxybenzophenone has the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol. [, ]

ANone: Numerous studies report spectroscopic data for this compound, including:

  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure and environment of hydrogen (1H NMR) and phosphorus (31P NMR) atoms in the molecule and its complexes. [, , ]
  • UV-Vis spectroscopy: Reveals electronic transitions within the molecule and helps understand its light absorption properties. [, , , , , ]
  • Electron Paramagnetic Resonance (EPR) spectroscopy: Used to study materials with unpaired electrons, offering insights into the electronic structure of paramagnetic metal complexes of this compound. [, ]

ANone: Research indicates that while this compound can be incorporated into loochoo lacquer films, its effectiveness as a UV absorber might be limited. Studies show that it can significantly impact the stability of metal complexes within azo pigments, potentially affecting the overall performance of the lacquer. []

ANone: Yes, ruthenium(III) complexes incorporating this compound as part of an unsymmetrical Schiff base ligand demonstrate catalytic activity in the oxidation of styrene using sodium hypochlorite. The major reaction pathway observed is oxidative cleavage of the C=C bond, yielding benzaldehyde as the primary product. []

ANone: Yes, density functional theory (DFT) calculations have been employed to:

  • Geometric Optimization: Predict and confirm the three-dimensional structures of this compound complexes. [, ]
  • Theoretical Vibrational Spectra Calculations: Correlate and interpret experimental IR data, providing a deeper understanding of the vibrational modes and functional groups within the molecule. [, ]
  • Non-covalent Interaction (NCI) Analysis: Visualize and analyze non-covalent interactions, such as hydrogen bonding, contributing to the stability and packing of molecules in the crystal lattice. []
  • Time-dependent Density Functional Theory (TD-DFT) Calculations: Simulate and interpret UV-Vis spectra, offering insights into the electronic transitions and excited state properties of the molecule. []
  • Natural Bonding Orbital (NBO) Analysis: Study the interactions between different molecular fragments and calculate interaction energies, contributing to a more comprehensive understanding of complex stability. []

ANone: Studies on nickel(II) complexes demonstrate that substituting the 5-chloro group with a methyl group leads to differences in the crystal structure and coordination geometry around the metal center. These modifications influence the ligand field strength and the magnetic properties of the complexes. []

ANone: Research shows that this compound can undergo various transformations depending on the reaction conditions:

  • Reaction with Phosphorus Pentachloride: Leads to the formation of a dichlorophosphate derivative. [, ]
  • Reaction with Phosphorus Oxychloride: Results in a complex reaction mixture with multiple products. [, ]
  • Exposure to UV Light: Can lead to degradation, impacting its effectiveness as a UV absorber in certain applications. []

ANone: Research indicates that this compound exhibits toxicity towards freshwater planarians (Dugesia japonica), with a 48-hour LC50 value of 25 mg/L. This highlights the need for further investigation into its potential ecological risks and the implementation of appropriate waste management strategies to minimize negative environmental impacts. []

ANone: Yes, several other benzophenone derivatives with varying substituents are used as UV absorbers, including:

    ANone: Various research tools and resources are available, including:

      ANone: Early research on this compound focused on its synthesis and basic chemical transformations. Over time, the focus shifted towards:

      • Understanding its coordination chemistry: Exploring its ability to form complexes with various metal ions and studying the properties of these complexes. [, , , , , , , ]
      • Investigating its applications: Exploring its potential as a building block for UV absorbers, ligands for catalysis, and other materials science applications. [, ]
      • Employing computational methods: Utilizing DFT and other computational techniques to gain deeper insights into the electronic structure, reactivity, and properties of this compound and its derivatives. [, ]
      • Addressing environmental concerns: Assessing the ecological impact of this compound and seeking safer and more sustainable alternatives. []

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